

In-Depth Technical Guide to 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

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Compound of Interest

Compound Name: 2-Chloro-6-(pyrrolidin-1-yl)pyrazine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core chemical properties of **2-Chloro-6-(pyrrolidin-1-yl)pyrazine**, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its physicochemical properties, spectroscopic profile, and potential biological relevance. While experimental data for this specific molecule is limited in publicly accessible literature, this guide furnishes predicted data, general experimental protocols, and insights into the broader class of aminopyrazine derivatives to support research and development activities.

Chemical and Physical Properties

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is a substituted pyrazine featuring a chloro group and a pyrrolidine moiety attached to the pyrazine ring. The presence of these functional groups influences its chemical reactivity, solubility, and potential biological activity.

Table 1: Physicochemical Properties of **2-Chloro-6-(pyrrolidin-1-yl)pyrazine**

Property	Value	Source/Comment
Molecular Formula	$C_8H_{10}ClN_3$	[Calculated]
Molecular Weight	183.64 g/mol	[Calculated]
Appearance	Brown solid	[1]
Melting Point	Data not available	
Boiling Point	Data not available	Predicted for a related compound, 2-chloro-6-(1-pyrrolidinylcarbonyl)pyrazine, is 374.7 ± 42.0 °C. [2]
Solubility	Data not available	Likely soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents based on its structure.
Storage Temperature	2-8°C	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2-Chloro-6-(pyrrolidin-1-yl)pyrazine**. While specific experimental spectra are not widely published, predicted data and analysis of related compounds can provide valuable guidance.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 2: Predicted Mass Spectrometry Data for **2-Chloro-6-(pyrrolidin-1-yl)pyrazine**

Adduct	m/z (Predicted)	Predicted Collision Cross Section (CCS) (Å ²)
[M] ⁺	183.05577	135.7
[M+H] ⁺	184.06360	137.3
[M+Na] ⁺	206.04554	146.0
[M-H] ⁻	182.04904	139.4
[M+NH ₄] ⁺	201.09014	155.4
[M+K] ⁺	222.01948	142.1

Data sourced from
PubChemLite.[\[3\]](#)

A GC-MS spectrum of **2-Chloro-6-(pyrrolidin-1-yl)pyrazine** is reportedly available on SpectraBase, which could provide experimental fragmentation data.[\[4\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms. Predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of **2-Chloro-6-(pyrrolidin-1-yl)pyrazine** can be estimated based on the analysis of similar pyrazine derivatives.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-Chloro-6-(pyrrolidin-1-yl)pyrazine** is expected to show characteristic absorption bands for the C-Cl, C-N, and aromatic C-H bonds.

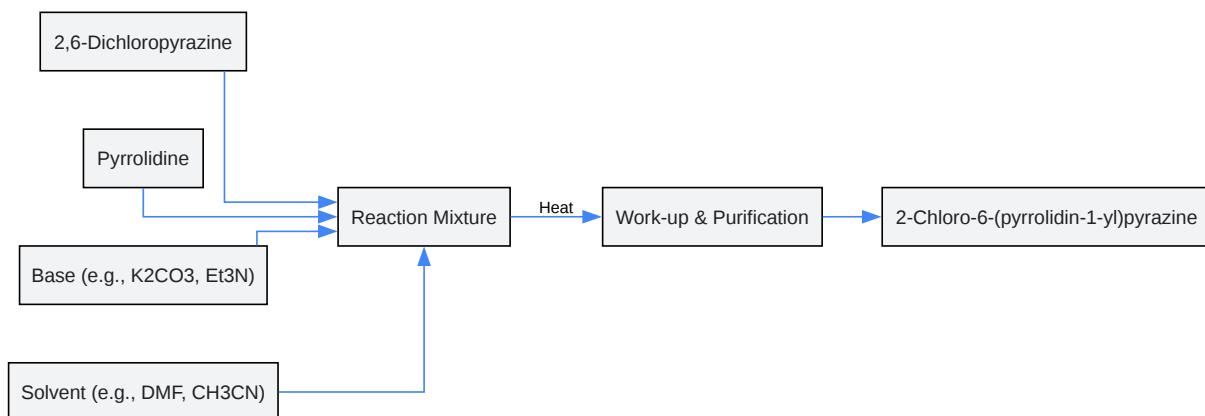
Synthesis and Reactivity

Synthetic Approach

The synthesis of **2-Chloro-6-(pyrrolidin-1-yl)pyrazine** typically involves the nucleophilic aromatic substitution (S_nAr) reaction of a dihalopyrazine with pyrrolidine. A common starting

material is 2,6-dichloropyrazine. The reaction is generally carried out in the presence of a base to neutralize the HCl generated during the reaction.

General Synthetic Workflow:



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Caption: General workflow for the synthesis of **2-Chloro-6-(pyrrolidin-1-yl)pyrazine**.

Reactivity

The chlorine atom on the pyrazine ring is susceptible to nucleophilic substitution, making it a versatile intermediate for the synthesis of other pyrazine derivatives. The pyrrolidine moiety can influence the electron density of the pyrazine ring and may participate in further chemical transformations. The reactivity of 2-halopyridines with amines is a well-established transformation in heterocyclic chemistry.^[5]

Biological Activity and Potential Applications

Pyrazine derivatives are a well-known class of compounds with a wide range of biological activities, including applications as anticancer, anti-inflammatory, and antimicrobial agents.^[6]

Kinase Inhibition

Substituted pyrazines are recognized as important scaffolds in the development of protein kinase inhibitors.^[7] The structural features of **2-Chloro-6-(pyrrolidin-1-yl)pyrazine** make it a candidate for investigation as a kinase inhibitor, potentially targeting signaling pathways implicated in diseases like cancer.

Other Potential Biological Activities

Aminopyrazine derivatives have also been explored as antioxidants and inhibitors of histone deacetylases (HDACs).^{[8][9]} The specific biological targets and signaling pathways for **2-Chloro-6-(pyrrolidin-1-yl)pyrazine** have not been extensively reported and represent an area for further research.

Potential Drug Discovery Workflow:



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Caption: A generalized workflow for the investigation of **2-Chloro-6-(pyrrolidin-1-yl)pyrazine** in a drug discovery context.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **2-Chloro-6-(pyrrolidin-1-yl)pyrazine** are not readily available in the public domain. The following are generalized procedures based on the synthesis of analogous compounds.

General Synthesis of **2-Chloro-6-(pyrrolidin-1-yl)pyrazine**

- Materials: 2,6-Dichloropyrazine, pyrrolidine, potassium carbonate (or another suitable base), and a polar aprotic solvent (e.g., DMF or acetonitrile).
- Procedure:
 - Dissolve 2,6-dichloropyrazine in the chosen solvent in a round-bottom flask.

- Add potassium carbonate to the solution.
- Slowly add pyrrolidine to the reaction mixture at room temperature.
- Heat the reaction mixture (e.g., to 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up to remove the base and other water-soluble impurities.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

General Protocol for NMR Analysis

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer.
- ^{13}C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

General Protocol for IR Analysis

- Sample Preparation: Prepare a thin film of the sample on a salt plate (for liquids or low-melting solids) or prepare a KBr pellet (for solids).
- Data Acquisition: Record the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.

Safety and Handling

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is classified with the hazard code Xi, indicating it is an irritant.^[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

2-Chloro-6-(pyrrolidin-1-yl)pyrazine is a heterocyclic compound with potential applications in medicinal chemistry, particularly in the area of kinase inhibition. This technical guide has summarized the available chemical and physical properties, provided predicted spectroscopic data, and outlined general experimental protocols for its synthesis and characterization. Further experimental investigation is required to fully elucidate its physicochemical properties, reactivity, and biological activity to realize its potential in drug discovery and development.

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